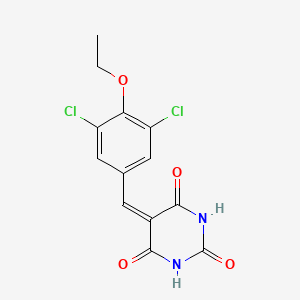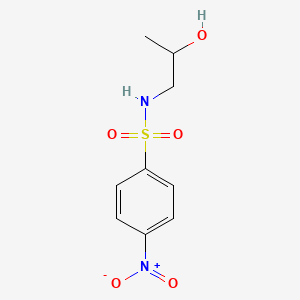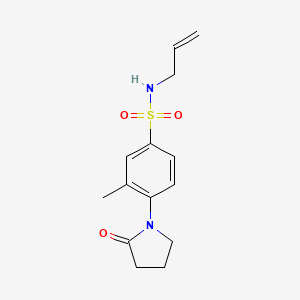
5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCEBIO and is a derivative of pyrimidine.
作用机制
The mechanism of action of 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the activation of large-conductance, Ca2+-activated K+ (BKCa) channels. This activation leads to the hyperpolarization of the cell membrane, which results in the relaxation of smooth muscles and the dilation of blood vessels. This compound has also been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death. It has also been shown to have neuroprotective effects and to improve cognitive function. In addition, this compound has been shown to have cardioprotective effects and to reduce blood pressure.
实验室实验的优点和局限性
One of the main advantages of using 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high potency and specificity. It has also been shown to have low toxicity and to be relatively stable under physiological conditions. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to prepare solutions for experiments.
未来方向
There are several future directions for the research of 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of novel derivatives of this compound with improved solubility and potency. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Finally, the mechanisms of action of this compound need to be further elucidated to better understand its biological effects.
Conclusion:
In conclusion, 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has potential applications in various fields. Its high potency and specificity make it an attractive compound for scientific research. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
合成方法
The synthesis method of 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with barbituric acid in the presence of a base. The reaction takes place in ethanol or methanol and requires heating and stirring for several hours. The product obtained is then purified using column chromatography.
科学研究应用
5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and diabetes.
属性
IUPAC Name |
5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4/c1-2-21-10-8(14)4-6(5-9(10)15)3-7-11(18)16-13(20)17-12(7)19/h3-5H,2H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJURHRFBTTXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dichloro-4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(4-chlorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5154481.png)
![1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5154487.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)
![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)


![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)
